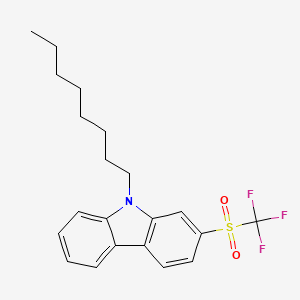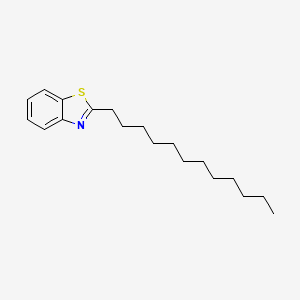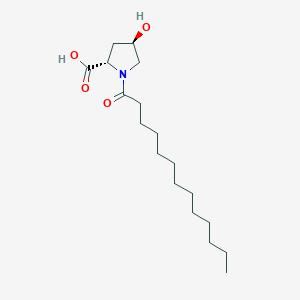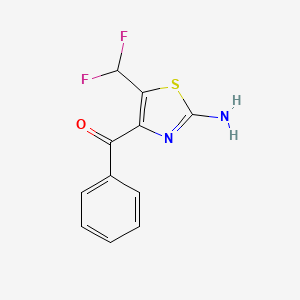
9-Octyl-2-(trifluoromethanesulfonyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Octyl-2-(trifluoromethanesulfonyl)-9H-carbazole is a synthetic organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The addition of the trifluoromethanesulfonyl group enhances the compound’s reactivity and stability, making it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octyl-2-(trifluoromethanesulfonyl)-9H-carbazole typically involves the following steps:
Starting Material: The synthesis begins with 9H-carbazole.
Alkylation: The carbazole is alkylated with octyl bromide in the presence of a base such as potassium carbonate to introduce the octyl group at the nitrogen atom.
Sulfonylation: The resulting 9-octylcarbazole is then reacted with trifluoromethanesulfonyl chloride in the presence of a base like triethylamine to introduce the trifluoromethanesulfonyl group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
9-Octyl-2-(trifluoromethanesulfonyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethanesulfonyl group to other functional groups.
Substitution: The trifluoromethanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Compounds
Properties
CAS No. |
793681-92-2 |
|---|---|
Molecular Formula |
C21H24F3NO2S |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
9-octyl-2-(trifluoromethylsulfonyl)carbazole |
InChI |
InChI=1S/C21H24F3NO2S/c1-2-3-4-5-6-9-14-25-19-11-8-7-10-17(19)18-13-12-16(15-20(18)25)28(26,27)21(22,23)24/h7-8,10-13,15H,2-6,9,14H2,1H3 |
InChI Key |
GLDPICPKWZAETI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,2-Phenylenebis(methylene)]bis[bis(2-methylbutan-2-yl)phosphane]](/img/structure/B15160661.png)
![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine](/img/structure/B15160686.png)
![10-(m-Tolyl)benzo[h]quinoline](/img/structure/B15160706.png)

![3-{2-[(9H-Fluoren-2-yl)oxy]ethylidene}-1-azabicyclo[2.2.2]octane](/img/structure/B15160709.png)
![1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole](/img/structure/B15160711.png)
![Guanidine, N-[4-[(4-chlorophenyl)thio]phenyl]-N'-ethyl-](/img/structure/B15160714.png)


![Methanone, phenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B15160730.png)

![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol](/img/structure/B15160753.png)
![[(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid](/img/structure/B15160756.png)
